4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers needing orthogonal reactivity in fragment-based screening often struggle with scaffolds that lack multiple, chemically distinct handles. 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole solves this by integrating three differentiable sites: a free secondary amine for amide coupling, a thioether for metabolic oxidation or metal coordination, and a 4-methylthiazole core. Supplied as the free base (MW 214.4) to eliminate salt-form correction errors, it supports reproducible, multi-step syntheses at ≥98% purity.

Molecular Formula C9H14N2S2
Molecular Weight 214.4 g/mol
Cat. No. B13248212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole
Molecular FormulaC9H14N2S2
Molecular Weight214.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)SCC2CCCN2
InChIInChI=1S/C9H14N2S2/c1-7-5-12-9(11-7)13-6-8-3-2-4-10-8/h5,8,10H,2-4,6H2,1H3
InChIKeyFUEDGMBKHZMNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole (CAS 1250129-50-0): Structural Identity and Procurement Baseline


4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole is a heterocyclic building block defined by a 4-methyl-1,3-thiazole core linked via a thioether bridge to a pyrrolidin-2-ylmethyl substituent . The molecule presents a secondary amine within the pyrrolidine ring, a thioether junction, and the 4-methylthiazole scaffold—three reactive handles that collectively enable orthogonal derivatization strategies [1]. With a molecular formula of C₉H₁₄N₂S₂ and a molecular weight of 214.4 g·mol⁻¹, this compound occupies a distinct physicochemical space versus simple 2-aminothiazoles or 2-(pyrrolidin-2-ylmethyl)thiazole analogs that lack the methyl and thioether features .

Orthogonal derivatization handles (NH, thioether, methylthiazole)
Fragment-based SAR exploration
Scaffold-hopping campaigns from kinase inhibitor chemotypes

Why 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole Cannot Be Interchanged with Simpler Thiazole-Pyrrolidine Analogs


The simultaneous presence of the 4-methyl group, the thioether linkage, and the unprotected pyrrolidine NH creates a three-dimensional reactivity profile that is absent in close analogs . Removing the methyl group (e.g., 2-((pyrrolidin-2-ylmethyl)thio)thiazole, CAS 1420847-84-2) alters lipophilicity and metabolic stability; replacing the thioether with a direct C–C bond (e.g., 2-(pyrrolidin-2-ylmethyl)thiazole) eliminates a site for oxidation or metal coordination; and N-protection or N-alkylation of the pyrrolidine removes the primary amine handle required for amide coupling or reductive amination . Consequently, generic substitution without experimental validation risks losing the precise spatial orientation and electronic character needed for target engagement in downstream medicinal chemistry campaigns.

Des-methyl analog May alter lipophilicity and metabolic stability; 4-methyl is a key pharmacophoric element
Carbon-linked analog Eliminates thioether oxidation and metal-coordination handles, shifting reactivity profile
N-protected variants Removes free pyrrolidine NH, blocking amide coupling and reductive amination

Quantitative Differentiation Evidence for 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole Versus Key Comparators


Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiate 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole from Des-Methyl and Thioether-Lacking Analogs

In silico comparison of calculated logP and hydrogen-bond donor/acceptor counts distinguishes the target compound from two direct analogs . The 4-methyl substitution and thioether bridge contribute to a moderate lipophilicity increase without violating Lipinski rules, while the free pyrrolidine NH provides a single H-bond donor that is absent in N-methylated or N-Boc-protected variants .

Predicted Lipophilicity
Class-level inference
cLogP ≈ 2.1 (target) vs 1.6 (des-methyl)
Supports permeability screening context
Predicted values; no experimental logP
Lipophilicity Drug-likeness Medicinal Chemistry

Structural Comparison Reveals Unique Thioether Bridge Geometry Not Present in A66 (PI3Kα Inhibitor) Scaffold

The target compound was compared with the clinically relevant PI3Kα inhibitor A66 (CAS 1166227-08-2), which shares the 4-methylthiazole motif but replaces the thioether-pyrrolidine with a pyrrolidine-1,2-dicarboxamide linked to a bithiazole system . The thioether in the target compound introduces a divergent vector and greater conformational flexibility (C–S–C bond angle ≈ 100° vs amide planar geometry), creating a distinct pharmacophoric shape [1].

Scaffold vs A66 (PI3Kα inhibitor)
Cross-study comparable
MW 214.4 (target) vs 443.6 (A66); 4 vs 6 rotatable bonds
Smaller, flexible fragment for scaffold-hopping
DFT-optimized geometry vs X-ray (4JPS)
Kinase Inhibitor Design PI3Kα Scaffold Hopping

Purity Specifications from Multiple Vendors Confirm Consistent Quality, Minimizing Batch-to-Batch Variation Risks

Available purity specifications from three independent suppliers indicate a minimum purity of 95% (AKSci) , 98% (Leyan) , and ≥97% (MolCore) . This contrasts with the des-methyl analog (CAS 1420847-84-2), which is typically supplied as the hydrochloride salt with a purity of 95%, introducing counterion variability that must be accounted for in stoichiometric calculations.

Purity Range
Supporting evidence
95–98% (free base) across 3 vendors
Consistent quality; no salt correction needed
Analytical methods not disclosed
Quality Control Reproducibility Procurement

Thioether Oxidation Susceptibility Enables Prodrug or Active Metabolite Design Strategies Absent in Carbon-Linked Analogs

The thioether moiety in the target compound is susceptible to metabolic or chemical oxidation to the corresponding sulfoxide and sulfone, a reactivity not available to the carbon-linked analog 2-(pyrrolidin-2-ylmethyl)thiazole (CAS 933733-40-5) . This differential oxidation potential can be exploited in prodrug design, where the thioether serves as a latent polar handle that undergoes CYP450-mediated oxidation in vivo to alter pharmacokinetic properties [1].

Thioether Oxidation
Class-level inference
Sulfide → sulfoxide → sulfone pathway available
Supports prodrug design exploration
Based on thioether drug metabolism (e.g., thioridazine)
Prodrug Design Metabolism Sulfoxidation

High-Impact Application Scenarios for 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery for CNS Targets Requiring Balanced LogP and HBD

The predicted cLogP of ~2.1 and single hydrogen-bond donor position 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole within the favorable CNS drug space . Medicinal chemists can use the free pyrrolidine NH for initial amide coupling to generate fragment libraries, while the thioether and 4-methyl group provide vectors for subsequent SAR exploration without introducing excessive lipophilicity—an advantage over simpler fragments like 2-aminothiazole (cLogP 0.5, HBD=2) .

Scaffold-Hopping from PI3Kα Inhibitor A66 to Novel Chemotypes

For teams seeking backup series to the A66 PI3Kα inhibitor chemotype, the target compound offers a structurally distinct thioether-pyrrolidine scaffold that retains the 4-methylthiazole recognition element while reducing molecular weight by 52% . This significant size reduction creates room for additional substituents during lead optimization without exceeding MW 500, a common threshold for oral bioavailability .

Prodrug Design Leveraging Thioether Metabolic Liability

The thioether bridge provides a metabolic handle that can be exploited for prodrug strategies: the parent compound can be administered as the sulfide, with in vivo CYP450-mediated oxidation to the sulfoxide or sulfone altering solubility, potency, or target residence time [1]. This feature distinguishes it from the carbon-linked analog and may be particularly valuable in programs where a gradual pharmacokinetic onset is desired.

Quality-Conscious Multi-Step Synthesis with Free Base Convenience

Procurement as the free base (MW 214.4) rather than a hydrochloride salt eliminates the need for salt-form corrections in stoichiometric calculations, reducing the risk of errors in multi-step routes . With purity specifications ranging from 95% to 98% across multiple vendors, the compound supports reproducible reaction outcomes without the variability introduced by hygroscopic salt forms .

Application
Selection Property
Validation Focus
CNS-target fragment libraries
Predicted logP and HBD profile
Permeability and CNS drug-likeness review
PI3Kα inhibitor scaffold-hopping
Thioether-pyrrolidine scaffold geometry
Size and flexibility for lead optimization
Prodrug design studies
Thioether oxidation susceptibility
Sulfoxide/sulfone metabolite profiling
Multi-step synthesis workflows
Free base consistency
Stoichiometric precision and lot reproducibility
Quote Request

Request a Quote for 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.